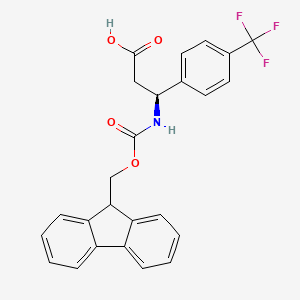

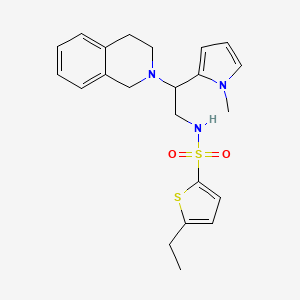

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-ethylthiophene-2-sulfonamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules related to the given compound involves multiple steps, including cycloadditions, amidations, and reactions with sulfonyl chlorides. For example, the synthesis of similar sulfonamide compounds involves reactions with chlorosulfonic acid followed by amidation with ammonia gas, indicating the intricate steps necessary for constructing such molecules (Hayun et al., 2012).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives, including those structurally similar to our compound of interest, has been elucidated using techniques like IR, 1H-NMR, 13C-NMR, and mass spectrometry, highlighting the complex arrangement of atoms and the importance of detailed structural analysis in understanding these compounds' properties and reactivity (Hayun et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of similar compounds includes the ability to undergo 1,3-dipolar cycloadditions, illustrating a method for creating pyrroloisoquinoline derivatives with significant regio- and stereo-selectivity. Such reactions are crucial for modifying the molecular framework and introducing functional groups that can alter the compound's chemical properties and potential biological activity (J. L. García Ruano et al., 2011).

科学研究应用

Synthesis and Biological Activity

Sulfonamide-Based Hybrids : Sulfonamides are a significant class of compounds with a wide range of pharmacological activities, including antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. Recent advances in sulfonamide hybrids have focused on combining sulfonamides with various pharmaceutical active scaffolds, such as coumarin, isoxazole, tetrazole, pyrazole, and pyrrole, to develop two-component hybrids with enhanced biological activities (Ghomashi et al., 2022).

Isoquinoline Derivatives : The synthesis of enantiomerically pure pyrrolo[2,1-a]isoquinoline derivatives has been achieved through 1,3-dipolar reactions, indicating the potential of isoquinoline and its derivatives in developing novel therapeutic agents with controlled regioselectivity and endo selectivity, which is crucial for their biological efficacy (Ruano et al., 2011).

Potential Therapeutic Applications

Vasodilatory Activity : A series of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives demonstrated significant vasodilatory action, indicating their potential as cardiovascular drugs. These compounds were evaluated for their ability to increase arterial blood flow, showing comparable potency to clinically used diltiazem (Morikawa et al., 1989).

Pro-Apoptotic Effects in Cancer Cells : New sulfonamide derivatives have shown significant pro-apoptotic effects by activating p38/ERK phosphorylation in cancer cells, indicating their potential in cancer therapy. These compounds effectively reduce cell proliferation and induce the mRNA expression of pro-apoptotic genes, highlighting the therapeutic potential of sulfonamide derivatives in oncology (Cumaoğlu et al., 2015).

Antimicrobial Activity : Quinoline clubbed with sulfonamide moiety synthesized compounds exhibited significant antimicrobial activity, emphasizing the role of sulfonamide hybrids in developing new antimicrobial agents. These compounds were particularly effective against Gram-positive bacteria, showcasing their potential in addressing antibiotic resistance issues (Research in Applied Chemistry, 2019).

属性

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-5-ethylthiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2S2/c1-3-19-10-11-22(28-19)29(26,27)23-15-21(20-9-6-13-24(20)2)25-14-12-17-7-4-5-8-18(17)16-25/h4-11,13,21,23H,3,12,14-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNUQKRJEAXFJBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC(C2=CC=CN2C)N3CCC4=CC=CC=C4C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-5-ethylthiophene-2-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-phenylbutan-2-yl)propanamide](/img/structure/B2487765.png)

![3-(3,4-dimethoxyphenyl)-1-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2487768.png)

![2-[(2-chlorobenzyl)thio]-N-(2-methoxyphenyl)-5-methyl-7-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2487774.png)

![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(thiophen-2-yl)methyl]urea](/img/structure/B2487776.png)

![6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2487779.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2487780.png)

![1-(furan-2-ylmethyl)-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2487783.png)